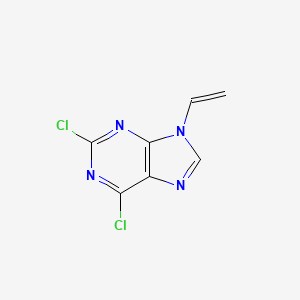
2,6-Dichloro-9-vinylpurine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-9-vinyl-9H-purine is a purine derivative with the molecular formula C7H4Cl2N4. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions and a vinyl group at the 9 position on the purine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-9-vinylpurine typically involves the reaction of 2,6-dichloropurine with a vinylating agent. One common method is the Suzuki-Miyaura cross-coupling reaction, where 2,6-dichloropurine is reacted with a vinylboronic acid in the presence of a palladium catalyst and a base in a water-acetonitrile mixture . The reaction conditions usually involve heating the mixture to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity .
化学反应分析
Types of Reactions
2,6-Dichloro-9-vinyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form ethyl derivatives.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.
Addition Reactions: Electrophiles such as bromine (Br2) or hydrogen chloride (HCl) are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include 2,6-diamino-9-vinyl-9H-purine and 2,6-dithio-9-vinyl-9H-purine.
Oxidation and Reduction: Products include 2,6-dichloro-9-acetaldehyde-9H-purine and 2,6-dichloro-9-ethyl-9H-purine.
Addition Reactions: Products include 2,6-dichloro-9-(2-bromoethyl)-9H-purine.
科学研究应用
2,6-Dichloro-9-vinyl-9H-purine has several scientific research applications:
作用机制
The mechanism of action of 2,6-Dichloro-9-vinylpurine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby interfering with the synthesis and repair of DNA and RNA . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of viral replication .
相似化合物的比较
Similar Compounds
2,6-Dichloropurine: Lacks the vinyl group and is used as a precursor in the synthesis of various purine derivatives.
2,6-Dichloro-9-propyl-9H-purine: Contains a propyl group instead of a vinyl group and has different reactivity and applications.
2,6-Dichloro-9-nitroso-9H-purine: Contains a nitroso group and is used in different chemical reactions.
Uniqueness
2,6-Dichloro-9-vinyl-9H-purine is unique due to the presence of the vinyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
属性
分子式 |
C7H4Cl2N4 |
|---|---|
分子量 |
215.04 g/mol |
IUPAC 名称 |
2,6-dichloro-9-ethenylpurine |
InChI |
InChI=1S/C7H4Cl2N4/c1-2-13-3-10-4-5(8)11-7(9)12-6(4)13/h2-3H,1H2 |
InChI 键 |
HLEGTEXNOCUVDG-UHFFFAOYSA-N |
规范 SMILES |
C=CN1C=NC2=C1N=C(N=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















